molecular formula C6H10O4 B1346562 Dimethyl methylmalonate CAS No. 609-02-9

Dimethyl methylmalonate

Cat. No. B1346562
CAS RN: 609-02-9
M. Wt: 146.14 g/mol
InChI Key: LRBPFPZTIZSOGG-UHFFFAOYSA-N
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Patent
US06207399B1

Procedure details

1H NMR spectra were recorded on Bruker AM 100 and Bruker AM 400 spectrometers. As an internal standard the residual solvent peak was used. Chemical shifts are given in part per million (ppm). Optical rotations were measured on a Perkin Elmer 241 polarimeter in a 10 cm cuvette at room temperature. Melting points were determined with a Büchi melting point apparatus (Tottoli). TLC was performed on Merck SILICAGEL 60F254 plates, and column chromatography on Merck KIESELGEL 60, 70-230 Mesh ASTM. Spots were detected by UV-fluorescence quenching, ninhydrine (free amino functions), chlorine/TDM (NH groups), Barton's—(hydrazides) and Sakaguchi's (arginine residues) reagent. Methanol was refluxed on magnesium turnings for two hours, distilled and stored on 3 Å molsieves. Pyridine was distilled over KOH pellets and stored on 4 Å molsieves. Boc-amino acids were synthesized by the method of Schnabel31. Their hydroxysuccinimide esters were prepared according to Anderson et al.32 Amino acid p-nitroanilides were prepared as described elsewere. The resolution of DL-pipecolic acid was carried out according to the method of Mende and Lukes et al.33 Malonic acid and dimethylmalonic acid were converted to their corresponding dimethyl esters by heating the dicarboxylic acid with an excess of methanol in the presence of concentrated sulfuric acid34. Dimethyl methylmalonate was prepared by generating the mono-sodio derivative of dimethyl malonate which reacts with methyl iodide via a SN2 mechanism34. The corresponding half esters were prepared by controlled partial hydrolysis of the diester with one equivalent of potassium hydroxide35. The monomethyl ester of diethylmalonic acid was obtained in a direct way by refluxing the acid in an excess of methanol with sulfuric acid as catalyst. Dimethylmalonic acid and DL-pipecolic acid were from Janssen, diethylmalonic acid and D(−)-tartaric acid were from Aldrich. Naphtalene-2-sulfonyl chloride, toluene-4-sulfonyl chloride and D-alanine were obtained from Fluka. Boc-Nle-OH, Boc-D-Val-ONSu and Fmoc-Orn(Boc)-OH were from Bachem. D-Phenylalanine was a generous gift of Dr. J. Kamphuis (DSM Research, Geleen, The Netherlands).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Amino acid p-nitroanilides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
dimethyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
[Compound]
Name
mono-sodio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][CH:5]([C:7]([OH:9])=[O:8])NCC1.C(O)(=O)C[C:12]([OH:14])=[O:13].[CH3:17][C:18](C)(C(O)=O)C(O)=O.[C:26]([O:33][CH3:34])(=[O:32])[CH2:27][C:28]([O:30][CH3:31])=[O:29].CI.[K]>CO>[CH3:1][CH:27]([C:26]([O:33][CH3:34])=[O:32])[C:28]([O:30][CH3:31])=[O:29].[CH2:17]([C:5]([CH2:6][CH3:1])([C:7]([OH:9])=[O:8])[C:12]([OH:14])=[O:13])[CH3:18] |^1:36|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Three
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Four
Name
Amino acid p-nitroanilides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCNC(C1)C(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)(C(=O)O)C
Step Eight
Name
dimethyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Ten
Name
mono-sodio
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were measured on a Perkin Elmer 241 polarimeter in a 10 cm cuvette at room temperature
CUSTOM
Type
CUSTOM
Details
quenching
TEMPERATURE
Type
TEMPERATURE
Details
Methanol was refluxed on magnesium turnings for two hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
distilled
DISTILLATION
Type
DISTILLATION
Details
Pyridine was distilled over KOH pellets
CUSTOM
Type
CUSTOM
Details
Boc-amino acids were synthesized by the method of Schnabel31
CUSTOM
Type
CUSTOM
Details
Their hydroxysuccinimide esters were prepared
CUSTOM
Type
CUSTOM
Details
were prepared

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OC)C(=O)OC
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)C(C(=O)O)(C(=O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06207399B1

Procedure details

1H NMR spectra were recorded on Bruker AM 100 and Bruker AM 400 spectrometers. As an internal standard the residual solvent peak was used. Chemical shifts are given in part per million (ppm). Optical rotations were measured on a Perkin Elmer 241 polarimeter in a 10 cm cuvette at room temperature. Melting points were determined with a Büchi melting point apparatus (Tottoli). TLC was performed on Merck SILICAGEL 60F254 plates, and column chromatography on Merck KIESELGEL 60, 70-230 Mesh ASTM. Spots were detected by UV-fluorescence quenching, ninhydrine (free amino functions), chlorine/TDM (NH groups), Barton's—(hydrazides) and Sakaguchi's (arginine residues) reagent. Methanol was refluxed on magnesium turnings for two hours, distilled and stored on 3 Å molsieves. Pyridine was distilled over KOH pellets and stored on 4 Å molsieves. Boc-amino acids were synthesized by the method of Schnabel31. Their hydroxysuccinimide esters were prepared according to Anderson et al.32 Amino acid p-nitroanilides were prepared as described elsewere. The resolution of DL-pipecolic acid was carried out according to the method of Mende and Lukes et al.33 Malonic acid and dimethylmalonic acid were converted to their corresponding dimethyl esters by heating the dicarboxylic acid with an excess of methanol in the presence of concentrated sulfuric acid34. Dimethyl methylmalonate was prepared by generating the mono-sodio derivative of dimethyl malonate which reacts with methyl iodide via a SN2 mechanism34. The corresponding half esters were prepared by controlled partial hydrolysis of the diester with one equivalent of potassium hydroxide35. The monomethyl ester of diethylmalonic acid was obtained in a direct way by refluxing the acid in an excess of methanol with sulfuric acid as catalyst. Dimethylmalonic acid and DL-pipecolic acid were from Janssen, diethylmalonic acid and D(−)-tartaric acid were from Aldrich. Naphtalene-2-sulfonyl chloride, toluene-4-sulfonyl chloride and D-alanine were obtained from Fluka. Boc-Nle-OH, Boc-D-Val-ONSu and Fmoc-Orn(Boc)-OH were from Bachem. D-Phenylalanine was a generous gift of Dr. J. Kamphuis (DSM Research, Geleen, The Netherlands).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Amino acid p-nitroanilides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
dimethyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
[Compound]
Name
mono-sodio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][CH:5]([C:7]([OH:9])=[O:8])NCC1.C(O)(=O)C[C:12]([OH:14])=[O:13].[CH3:17][C:18](C)(C(O)=O)C(O)=O.[C:26]([O:33][CH3:34])(=[O:32])[CH2:27][C:28]([O:30][CH3:31])=[O:29].CI.[K]>CO>[CH3:1][CH:27]([C:26]([O:33][CH3:34])=[O:32])[C:28]([O:30][CH3:31])=[O:29].[CH2:17]([C:5]([CH2:6][CH3:1])([C:7]([OH:9])=[O:8])[C:12]([OH:14])=[O:13])[CH3:18] |^1:36|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Three
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Four
Name
Amino acid p-nitroanilides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCNC(C1)C(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)(C(=O)O)C
Step Eight
Name
dimethyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Ten
Name
mono-sodio
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were measured on a Perkin Elmer 241 polarimeter in a 10 cm cuvette at room temperature
CUSTOM
Type
CUSTOM
Details
quenching
TEMPERATURE
Type
TEMPERATURE
Details
Methanol was refluxed on magnesium turnings for two hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
distilled
DISTILLATION
Type
DISTILLATION
Details
Pyridine was distilled over KOH pellets
CUSTOM
Type
CUSTOM
Details
Boc-amino acids were synthesized by the method of Schnabel31
CUSTOM
Type
CUSTOM
Details
Their hydroxysuccinimide esters were prepared
CUSTOM
Type
CUSTOM
Details
were prepared

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OC)C(=O)OC
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)C(C(=O)O)(C(=O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.